Methyltriphenylphosphonium methylcarbonate
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Overview
Description
Preparation Methods
Methyltriphenylphosphonium methylcarbonate can be prepared by reacting triphenylphosphine with dimethylcarbonate . The reaction involves the quaternarization of triphenylphosphine with dimethylcarbonate, resulting in the formation of the this compound salt . This preparation method is considered environmentally friendly as it avoids the use of halides and bases .
Chemical Reactions Analysis
Methyltriphenylphosphonium methylcarbonate primarily undergoes Wittig reactions, which are used to form carbon-carbon double bonds (alkenes) from aldehydes and ketones . The reaction conditions typically involve heating the compound with the carbonyl compound in a solvent, without the need for bases or halides . The major products formed from these reactions are alkenes .
Scientific Research Applications
Methyltriphenylphosphonium methylcarbonate is widely used in scientific research, particularly in the field of organic chemistry. It is employed as a reagent for the Wittig vinylation of aldehydes and ketones, facilitating the synthesis of alkenes . This compound is also used in green chemistry applications due to its environmentally friendly reaction conditions . Additionally, it has been proven to be an efficient catalyst for the N-methylation of amines and carbon dioxide in the presence of polymethylhydrosiloxane under mild conditions .
Mechanism of Action
The mechanism of action of methyltriphenylphosphonium methylcarbonate involves the formation of a latent ylide, which promotes the Wittig vinylation of aldehydes and ketones . The compound’s reactivity is attributed to the particularly short anion-cation distance measured by X-ray diffraction in the this compound salt . This short distance facilitates the formation of the ylide and its subsequent reaction with carbonyl compounds to form alkenes .
Comparison with Similar Compounds
Methyltriphenylphosphonium methylcarbonate is unique in its ability to perform halide and base-free Wittig reactions . Similar compounds include methyltriphenylphosphonium bromide and methyltriphenylphosphonium chloride, which are also used in Wittig reactions but require the presence of halides and bases . The environmentally friendly nature of this compound sets it apart from these similar compounds .
Properties
Molecular Formula |
C21H21O3P |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl carbonate;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.C2H4O3/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-5-2(3)4/h2-16H,1H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
FALLFMKOBMQQNQ-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)[O-].C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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